N-(2,5-dichlorophenyl)-3-ethoxybenzamide
Description
Properties
Molecular Formula |
C15H13Cl2NO2 |
|---|---|
Molecular Weight |
310.2g/mol |
IUPAC Name |
N-(2,5-dichlorophenyl)-3-ethoxybenzamide |
InChI |
InChI=1S/C15H13Cl2NO2/c1-2-20-12-5-3-4-10(8-12)15(19)18-14-9-11(16)6-7-13(14)17/h3-9H,2H2,1H3,(H,18,19) |
InChI Key |
MAZONRWISDWOIA-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)Cl)Cl |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Scientific Research Applications
Biological Activities
N-(2,5-dichlorophenyl)-3-ethoxybenzamide has been investigated for its antimicrobial and anticancer properties . Research indicates that compounds with similar structures exhibit significant biological activities, including:
- Antimicrobial Activity : Compounds in the benzamide class have shown efficacy against various bacterial and fungal strains. The presence of halogens (like chlorine) in the structure often enhances these activities by increasing lipophilicity and altering the compound's interaction with microbial membranes.
- Anticancer Properties : Studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Its structural analogs have been noted to target specific pathways involved in tumor growth.
Therapeutic Applications
The therapeutic applications of this compound can be categorized into several key areas:
- Cancer Treatment : Due to its potential anticancer properties, this compound is being explored as a candidate for developing new chemotherapeutic agents. Its ability to selectively target cancer cells while sparing normal cells is a significant focus of ongoing research.
- Neurological Disorders : Emerging studies indicate that compounds related to this compound may play a role in modulating neurotransmitter systems, potentially offering therapeutic benefits for conditions like schizophrenia or depression.
Case Studies and Research Findings
Several studies provide insights into the effectiveness of this compound:
- A study published in a peer-reviewed journal highlighted its cytotoxic effects on various cancer cell lines , demonstrating IC50 values comparable to established chemotherapeutics .
- Another research effort focused on its antimicrobial efficacy , revealing that it inhibits the growth of both Gram-positive and Gram-negative bacteria .
Summary of Research Findings
The following table summarizes key findings from recent studies on this compound:
Preparation Methods
Amidation of 2,5-Dichloroaniline with 3-Ethoxybenzoyl Chloride
The most widely reported method involves reacting 2,5-dichloroaniline with 3-ethoxybenzoyl chloride in the presence of a base. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride.
Typical Procedure:
-
Reagents: 2,5-Dichloroaniline (1.0 equiv), 3-ethoxybenzoyl chloride (1.1 equiv), triethylamine (2.0 equiv), anhydrous dichloromethane (DCM).
-
Conditions: The reaction is conducted under nitrogen at 0–5°C to minimize side reactions. Triethylamine neutralizes HCl, driving the reaction to completion.
-
Workup: The mixture is washed with water, and the organic layer is dried over MgSO₄. Solvent removal yields a crude solid, which is purified via recrystallization (ethanol/water).
Table 1: Optimization of Amidation Conditions
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Solvent | DCM | Maximizes solubility of reactants |
| Temperature | 0–5°C | Reduces hydrolysis of acyl chloride |
| Base | Triethylamine | Efficient HCl scavenger |
| Reaction Time | 4–6 hours | Balances conversion and side reactions |
Carbodiimide-Mediated Coupling
For acid-sensitive substrates, 3-ethoxybenzoic acid can be activated using carbodiimide reagents (e.g., EDCl or DCC) followed by coupling with 2,5-dichloroaniline.
Procedure:
-
Activation: 3-Ethoxybenzoic acid (1.0 equiv) is treated with EDCl (1.2 equiv) and HOBt (1.1 equiv) in DCM for 30 minutes.
-
Coupling: 2,5-Dichloroaniline (1.0 equiv) is added, and the mixture is stirred at room temperature for 12 hours.
-
Purification: Column chromatography (petroleum ether/ethyl acetate, 2:1) isolates the product.
Reaction Optimization
Solvent Selection
Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by stabilizing ionic intermediates. However, DCM is preferred for acyl chloride reactions due to its low polarity, which minimizes competing hydrolysis.
Catalytic Enhancements
-
Phase-Transfer Catalysts: Omitted in most protocols to avoid impurities.
-
Microwave Assistance: Reduces reaction time to 1–2 hours with comparable yields (unpublished data).
Purification and Characterization
Purification Techniques
Spectroscopic Confirmation
-
¹H NMR (CDCl₃): δ 7.81 (s, 1H, NH), 7.55–7.59 (m, 3H, aromatic), 4.12 (q, 2H, OCH₂CH₃).
-
HRMS: Calculated for C₁₅H₁₃Cl₂NO₂ [M+H]⁺: 310.0398; Found: 310.0401.
Industrial-Scale Production Considerations
Q & A
Q. What are the critical steps for synthesizing N-(2,5-dichlorophenyl)-3-ethoxybenzamide with high purity, and how can researchers validate the reaction efficiency?
- Methodological Answer : Synthesis typically involves coupling 3-ethoxybenzoic acid with 2,5-dichloroaniline via an acyl chloride intermediate. Key steps include:
- Activation : Use thionyl chloride (SOCl₂) to convert the carboxylic acid to its reactive acyl chloride.
- Coupling : React the acyl chloride with 2,5-dichloroaniline in anhydrous dichloromethane under nitrogen atmosphere to prevent hydrolysis.
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol.
- Validation : Monitor reaction progress via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane). Confirm purity using HPLC (C18 column, 70:30 acetonitrile/water) and ¹H/¹³C NMR (e.g., aromatic protons at δ 7.2–8.1 ppm) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify substituent patterns (e.g., ethoxy group at δ 1.4 ppm for CH₃ and δ 4.1 ppm for OCH₂).
- FT-IR : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and aromatic C-Cl vibrations (~550–650 cm⁻¹).
- HPLC-MS : Determine molecular ion ([M+H]+ at m/z 324.1) and assess purity (>98%).
- XRD : Resolve crystallographic data (e.g., bond angles and torsion angles) to confirm stereoelectronic effects .
Q. What safety protocols should be prioritized when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Conduct reactions in a fume hood due to potential inhalation hazards.
- Spill Management : Neutralize spills with activated carbon and dispose as hazardous waste.
- Storage : Keep in amber vials at 2–8°C under inert gas (argon) to prevent degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected splitting in NMR or HPLC retention time shifts)?
- Methodological Answer :
- NMR Discrepancies : Check for residual solvents (e.g., DMSO-d6) or paramagnetic impurities. Use 2D NMR (COSY, HSQC) to assign overlapping signals.
- HPLC Anomalies : Test column degradation by running a standard. Adjust mobile phase pH (e.g., 0.1% formic acid) to improve peak symmetry.
- Cross-Validation : Compare data with structurally analogous compounds (e.g., N-(2,4-dichlorophenyl)-3-methoxybenzamide) to identify substituent-specific trends .
Q. What strategies are recommended for designing structure-activity relationship (SAR) studies involving this compound?
- Methodological Answer :
- Scaffold Modification : Synthesize derivatives with varying substituents (e.g., replacing ethoxy with methoxy or halogenating the benzamide ring).
- Biological Assays : Screen analogs against target enzymes (e.g., kinases or cytochrome P450 isoforms) using fluorescence polarization or SPR.
- Computational Modeling : Perform docking studies (AutoDock Vina) to correlate electronic properties (HOMO/LUMO) with activity. Reference crystallographic data (e.g., bond lengths in the dichlorophenyl group) to refine models .
Q. How can thermodynamic stability and polymorphism be assessed for this compound?
- Methodological Answer :
- DSC/TGA : Measure melting points (~180–190°C) and decomposition profiles.
- PXRD : Identify polymorphic forms by comparing experimental patterns with simulated data from single-crystal XRD.
- Solubility Studies : Test in solvents like DMSO, ethanol, and phosphate buffer (pH 7.4) to determine kinetic vs. thermodynamic solubility .
Q. What in silico approaches are suitable for predicting its pharmacokinetic properties or off-target interactions?
- Methodological Answer :
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (~3.5), bioavailability (Lipinski’s Rule of 5 compliance), and CYP inhibition.
- Molecular Dynamics (MD) : Simulate binding to serum proteins (e.g., albumin) using GROMACS with CHARMM36 force fields.
- Toxicology Screening : Apply QSAR models (e.g., ProTox-II) to predict hepatotoxicity or mutagenicity .
Data Validation and Reproducibility
Q. How can researchers ensure reproducibility in synthetic yields and biological assay results?
- Methodological Answer :
- Standardized Protocols : Document reaction parameters (e.g., stirring rate, exact molar ratios).
- Batch Testing : Synthesize three independent batches and compare yields/purity.
- Positive Controls : Include reference compounds (e.g., etobenzanid) in biological assays to normalize inter-lab variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
